(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-8-14(9(2)21-18-8)15(20)19-10-3-4-13(19)11-6-16-7-17-12(11)5-10/h6-7,10,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWMILZLHBFOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule known for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of an isoxazole ring and a tetrahydro-epiminocycloheptapyrimidine moiety. The isoxazole ring is recognized for its diverse biological activity due to its ability to interact with various biological targets. The tetrahydro framework contributes to the compound's overall pharmacological profile.
Biological Activity
Predicted Biological Effects
Utilizing computational models such as the Prediction of Activity Spectra for Substances (PASS), the following potential pharmacological effects have been forecasted:
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| CNS Agent | Modulation of neurotransmitter systems |
| Antitumor | Induction of apoptosis in cancer cells |
Research indicates that compounds with isoxazole rings often exhibit significant biological activities due to their structural features that facilitate interactions with proteins and enzymes in biological systems .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Construction of the Tetrahydro Framework : This step may involve multi-step synthetic routes to build the complex cycloheptapyrimidine structure.
- Final Coupling Reaction : The isoxazole component is then coupled with the tetrahydro framework to yield the final product.
Each step requires optimization for yield and purity to ensure that the final product is suitable for biological evaluation.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds. For instance:
- A study on 5-(3,5-dimethylisoxazol-4-yl)indoline derivatives demonstrated significant antitumor activity in vitro, suggesting a potential therapeutic application in oncology .
- Another investigation highlighted the neuroactive properties of 2-methylisoxazole , reinforcing the idea that isoxazole-containing compounds can influence central nervous system functions .
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally related compounds reveals its distinct characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3,5-dimethylisoxazol-4-yl)methanone | Isoxazole + Tetrahydro Framework | Antimicrobial, CNS agent |
| 2-Methylisoxazole | Simple Isolated Isoxazole | Neuroactive |
| 6-Aminocycloheptapyrimidine | Cycloheptapyrimidine | Antitumor |
| 4-(3-chloro-4-fluorophenyl)-3-methylisoxazole | Isoxazole + Fluorinated Phenyl | Antibacterial |
This table illustrates how This compound stands out due to its complex structure combining both an isoxazole ring and a unique tetrahydro framework not commonly found in similar compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of methanone-linked heterocyclic derivatives. Below, key structural and functional analogs are compared:
Table 1: Structural Comparison of Methanone Derivatives
Key Observations:
Substituent Effects: The 3,5-dimethylisoxazole group provides steric bulk and electron-withdrawing effects, contrasting with the chlorophenyl groups in chromeno-pyrimidine derivatives or nitrophenyl groups in pyrazolone analogs . The epimino bridge in the target compound introduces rigidity absent in most analogs, which may enhance selectivity in biological targets.
Synthesis Pathways: Analogs like those in and use straightforward condensation/cyclization in polar aprotic solvents (e.g., 1,4-dioxane), while the target compound likely requires advanced stereocontrol during epimino bridge formation.
Table 2: Hypothetical Bioactivity Comparison Based on Structural Analogies
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound’s core structure can be synthesized via 1,3-dipolar cycloaddition reactions, leveraging azomethine ylides and dipolarophiles (e.g., substituted hydrazonoyl chlorides). Ethanol with triethylamine as a base under reflux is a common solvent system, achieving yields of 65–80% after purification by slow evaporation . Optimization of molar ratios (e.g., 1:1 stoichiometry for cycloaddition partners) and temperature control (reflux at 78°C) minimizes side products. Crystallographic validation is critical to confirm stereochemistry, as seen in analogous epiminocycloheptapyrimidine derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemical ambiguities, particularly for the (5R,8S) epiminocyclohepta[d]pyrimidine moiety. Complementary techniques include:
- 1H/13C NMR: Assigning diastereotopic protons in the tetrahydroepiminocycloheptapyrimidine ring (δ 2.5–4.0 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirming molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- FT-IR: Identifying carbonyl stretches (~1700 cm⁻¹) and imine bonds (~1650 cm⁻¹) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer: Prioritize in vitro assays targeting kinase inhibition (e.g., EGFR-TK) due to structural similarities to pyrazolo[3,4-d]pyrimidine derivatives. Use MTT assays on cancer cell lines (IC50 determination) and molecular docking to predict binding affinity to ATP-binding pockets. Reference protocols from pharmacologically validated analogs, such as pyrazolo[3,4-d]pyrimidin-4-ones screened at 10 μM concentrations .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields across similar epiminocycloheptapyrimidine derivatives?
- Methodological Answer: Discrepancies often arise from subtle variations in dipolarophile reactivity or solvent polarity. For example, substituting ethanol with DMF/EtOH (1:1) in recrystallization improves purity but may reduce yield due to slower nucleation . Systematic DoE (Design of Experiments) approaches, varying parameters like temperature (±5°C) and solvent dielectric constants, can identify optimal conditions. Cross-validate results using HPLC-MS to quantify impurities .
Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer: Adopt tiered testing aligned with Project INCHEMBIOL guidelines :
- Phase 1 (Lab): Determine logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C).
- Phase 2 (Microcosm): Assess biodegradation in soil/water systems using 14C-labeled compound.
- Phase 3 (Ecotoxicology): Conduct acute toxicity assays on Daphnia magna (48h LC50) and algal growth inhibition (72h EC50).
Q. How can chiral integrity be maintained during scale-up synthesis, and what analytical methods detect enantiomeric drift?
- Methodological Answer: The (5R,8S) configuration is prone to racemization under acidic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Quenching: Halt reactions at 0°C post-cycloaddition .
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
- Circular Dichroism (CD): Monitor Cotton effects at 220–250 nm for the epiminocycloheptapyrimidine chromophore .
Q. What computational frameworks are recommended for predicting structure-activity relationships (SAR) in this chemical class?
- Methodological Answer: Link SAR studies to conceptual frameworks like molecular topology or QSAR models. Use Schrödinger’s Glide for docking simulations (e.g., binding free energy < -8 kcal/mol suggests strong kinase inhibition) and Gaussian09 for DFT calculations (HOMO-LUMO gaps <4 eV correlate with electrophilic reactivity) . Validate predictions with mutagenicity assays (Ames test) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Apparent contradictions arise from polymorphism or hydrate formation. For example, DMF/EtOH (1:1) may yield a solvated crystal form with higher apparent solubility than anhydrous forms . Characterize polymorphs via DSC (melting point variations >5°C) and PXRD (distinct 2θ peaks at 10–15°). Use Hansen solubility parameters to rationalize solvent compatibility .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
